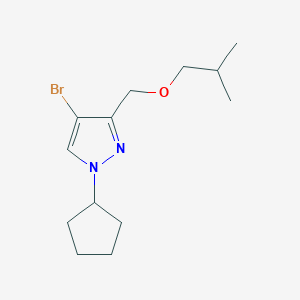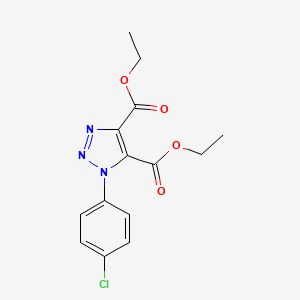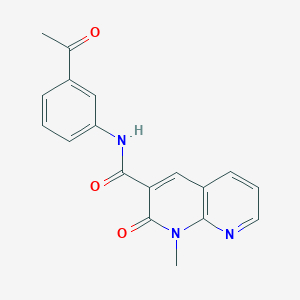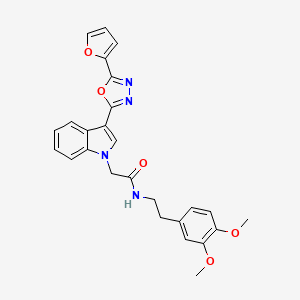![molecular formula C27H24N6O3 B2594358 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031663-90-7](/img/structure/B2594358.png)
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex heterocyclic compound that features a combination of piperazine, triazole, and quinazolinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex heterocyclic compounds.
Industry: Utilized in the development of new materials and polymers with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of 1,2,4-triazole-containing scaffolds, which are synthesized through reactions involving 3-amino-1,2,4-triazole .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of heterocyclic compounds . These methods ensure high yields and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while nucleophilic substitution can introduce various functional groups into the piperazine or triazole rings.
Mechanism of Action
The mechanism of action of 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases such as c-Met and VEGFR-2, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind to these targets, disrupting their normal function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-fused pyrazines: These compounds share the triazole moiety and exhibit similar biological activities.
Piperazine derivatives: Compounds like aripiprazole and quetiapine contain the piperazine moiety and are used in various therapeutic applications.
Uniqueness
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its combination of piperazine, triazole, and quinazolinone moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c1-36-21-9-5-8-20(17-21)31-12-14-32(15-13-31)27(35)19-10-11-22-23(16-19)33-25(28-26(22)34)24(29-30-33)18-6-3-2-4-7-18/h2-11,16-17,30H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXXTTMSTSAEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)



![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2594280.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide](/img/structure/B2594285.png)




![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2594298.png)
